Ethyl phenyl(phenylsulfanyl)acetate
Description
Ethyl phenyl(phenylsulfanyl)acetate (CAS 7605-25-6) is an organosulfur compound with the molecular formula C₁₆H₁₆O₂S₂, characterized by a phenylsulfanyl (C₆H₅S–) group attached to a phenyl-substituted acetic acid ethyl ester backbone. It is synthesized via acid-catalyzed esterification of 2-[2-(phenylsulfanyl)phenyl]acetic acid in ethanol, yielding a colorless oil with a 77% efficiency after purification by flash column chromatography . The compound’s structure features a sulfur atom bridging two aromatic rings, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
ethyl 2-phenyl-2-phenylsulfanylacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2S/c1-2-18-16(17)15(13-9-5-3-6-10-13)19-14-11-7-4-8-12-14/h3-12,15H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVGQWIQGPZLGRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl phenyl(phenylsulfanyl)acetate can be synthesized through the esterification of phenyl(phenylsulfanyl)acetic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Common methods include the use of acid chlorides or anhydrides in the presence of alcohols to form esters .
Chemical Reactions Analysis
Types of Reactions
Ethyl phenyl(phenylsulfanyl)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to form phenyl(phenylsulfanyl)acetic acid and ethanol under acidic or basic conditions.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H).
Substitution: Various nucleophiles such as amines or thiols.
Major Products Formed
Hydrolysis: Phenyl(phenylsulfanyl)acetic acid and ethanol.
Reduction: Corresponding alcohols or aldehydes.
Substitution: Products depend on the nucleophile used.
Scientific Research Applications
Ethyl phenyl(phenylsulfanyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl phenyl(phenylsulfanyl)acetate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release phenyl(phenylsulfanyl)acetic acid, which may interact with various enzymes and receptors in biological systems . The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl (Phenylsulfonyl)acetate
Structure : Replaces the sulfanyl (–S–) group with a sulfonyl (–SO₂–) moiety (C₁₀H₁₂O₄S).
Synthesis : Typically prepared via oxidation of sulfanyl precursors or direct sulfonylation.
Properties :
- Higher polarity due to the electron-withdrawing sulfonyl group, leading to increased solubility in polar solvents.
- Molecular weight: 228.26 g/mol (vs. 304.43 g/mol for Ethyl phenyl(phenylsulfanyl)acetate) .
Applications : Sulfonyl derivatives are common in pharmaceuticals for their metabolic stability .
Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate
Structure: Introduces chlorine substituents on the phenyl ring (C₁₀H₁₀Cl₂O₂S). Synthesis: Electrophilic substitution or nucleophilic thiolation with 3,4-dichlorothiophenol. Properties:
- Enhanced lipophilicity (logP ~3.5) compared to the parent compound (logP ~2.8).
- Higher boiling point (predicted 487.9°C) due to halogen-induced dipole interactions .
Applications : Chlorinated sulfanyl compounds are explored as agrochemical intermediates .
Ethyl [(4-Methylphenyl)sulfonyl]acetate
Structure : Incorporates a methyl group para to the sulfonyl moiety (C₁₁H₁₄O₄S).
Synthesis : Sulfonation of toluene derivatives followed by esterification.
Properties :
- Reduced crystallinity compared to unsubstituted sulfonyl analogs.
- Methyl substitution lowers melting point by ~20°C .
Applications : Used in polymer stabilizers due to steric hindrance from the methyl group .
Ethyl 2-{[4-(Methylsulfanyl)phenyl]amino}-2-phenylacetate
Structure: Combines sulfanyl and amino groups (C₁₇H₁₉NO₂S). Synthesis: Condensation of sulfanyl-aniline derivatives with α-keto esters. Properties:
- Hydrogen-bonding capacity from the –NH– group enhances solubility in protic solvents.
- Exhibits moderate antibacterial activity, attributed to the sulfanyl-amino pharmacophore .
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | logP |
|---|---|---|---|---|
| This compound | C₁₆H₁₆O₂S₂ | 304.43 | ~400 (predicted) | 2.8 |
| Ethyl (phenylsulfonyl)acetate | C₁₀H₁₂O₄S | 228.26 | 350–370 | 1.2 |
| Ethyl 2-[(3,4-Dichlorophenyl)sulfanyl]acetate | C₁₀H₁₀Cl₂O₂S | 265.16 | 487.9 (predicted) | 3.5 |
| Ethyl [(4-methylphenyl)sulfonyl]acetate | C₁₁H₁₄O₄S | 242.29 | 320–340 | 1.8 |
Key Research Findings
- Reactivity : Sulfanyl derivatives (e.g., this compound) undergo oxidative coupling to form disulfides, whereas sulfonyl analogs are inert under similar conditions .
- Biological Activity : Benzenesulfonamide derivatives exhibit antibacterial properties, but sulfanyl-acetates show lower potency due to reduced hydrogen-bonding capacity .
- Thermal Stability : Sulfonyl compounds (e.g., Ethyl (phenylsulfonyl)acetate) decompose at higher temperatures (>300°C) compared to sulfanyl analogs (~250°C) .
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